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molecular formula C7H11N5O B8416069 1-(6-Hydrazinopyrimidin-4-yl)azetidin-3-ol

1-(6-Hydrazinopyrimidin-4-yl)azetidin-3-ol

Cat. No. B8416069
M. Wt: 181.20 g/mol
InChI Key: YDYBTRNQUBEIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653111B2

Procedure details

960 mg (5.2 mmol) 1-(6-chloropyrimidin-4-yl)azetidin-3-ol and 2.5 ml (51.7 mmol) hydrazine hydrate are initially introduced into a mixture of 10 ml ethanol and 10 ml THF. The reaction is carried out at 130° C. for 1 h in a single mode microwave (CEM Explorer). The mixture is concentrated to approx. 20-50% of the original volume of liquid and is left to stand at RT for 48 h. The supernatant is decanted off from the solid formed and the solid is washed three times with 1.5 ml cold ethanol each time. It is dried under a high vacuum.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:11][CH:10]([OH:12])[CH2:9]2)[CH:3]=1.O.[NH2:14][NH2:15].C(O)C>C1COCC1>[NH:14]([C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:11][CH:10]([OH:12])[CH2:9]2)[CH:3]=1)[NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)N1CC(C1)O
Name
Quantity
2.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to approx. 20-50% of the original volume of liquid
WAIT
Type
WAIT
Details
is left
WAIT
Type
WAIT
Details
to stand at RT for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The supernatant is decanted off from the solid
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
the solid is washed three times with 1.5 ml cold ethanol each time
CUSTOM
Type
CUSTOM
Details
It is dried under a high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N(N)C1=CC(=NC=N1)N1CC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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